Isobutyl isobutyrate

Catalog No.
S1973129
CAS No.
97-85-8
M.F
C8H16O2
M. Wt
144.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isobutyl isobutyrate

CAS Number

97-85-8

Product Name

Isobutyl isobutyrate

IUPAC Name

2-methylpropyl 2-methylpropanoate

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

InChI

InChI=1S/C8H16O2/c1-6(2)5-10-8(9)7(3)4/h6-7H,5H2,1-4H3

InChI Key

RXGUIWHIADMCFC-UHFFFAOYSA-N

SMILES

CC(C)COC(=O)C(C)C

Solubility

0.01 M
1 mg/mL at 20 °C
0.5 G PER 100 ML WATER
SOL IN ALC ETHER AND ACETONE
SOL IN MOST ORGANIC SOLVENTS
Water solubility of 1000 mg/l at 20 °C.
soluble in organic solvents; insoluble in wate

Canonical SMILES

CC(C)COC(=O)C(C)C

Solvent for Organic Reactions

Isobutyl isobutyrate can act as a solvent for certain organic reactions. Research on immobilized lipases, enzymes that accelerate reactions involving esters, has explored its use as a reaction medium for the synthesis of other esters [1]. Studies have shown that it can be an effective solvent, particularly when compared to more polar options [1].

Source

[1] Response surface methodology approach for the synthesis of isobutyl isobutyrate:

Isobutyl isobutyrate is an organic compound with the chemical formula C₈H₁₆O₂. It is classified as an ester and is characterized by its colorless liquid form and pleasant fruity odor. This compound is moderately toxic when inhaled and is insoluble in water, which allows it to float on water surfaces. Isobutyl isobutyrate has a melting point of -80.7 °C and a boiling point of 148.6 °C, with a vapor pressure of 5.8 hPa at 25 °C .

Isobutyl isobutyrate's primary function in scientific research lies in its role as a flavoring agent. Its fruity odor makes it a desirable additive in various food and beverage products []. The specific mechanism of action for its flavor perception is not extensively documented in scientific research, but it is likely related to its interaction with olfactory receptors in the nose.

  • Toxicity: Isobutyl isobutyrate is considered moderately toxic by inhalation [].
  • Flammability: Flammable liquid with a flash point above 40 °C [].
  • Reactivity: Can react with strong acids or bases, leading to decomposition [].
Typical of esters, including hydrolysis and transesterification. The hydrolysis of isobutyl isobutyrate involves its reaction with water to form isobutyric acid and isobutanol:

Isobutyl isobutyrate+H2OIsobutyric acid+Isobutanol\text{Isobutyl isobutyrate}+\text{H}_2\text{O}\rightarrow \text{Isobutyric acid}+\text{Isobutanol}

Additionally, it can be synthesized through the condensation of isobutyraldehyde, where two molecules of isobutyraldehyde react under the influence of a catalyst such as aluminum alkoxide . This reaction can be summarized as follows:

2C3H7CHOC3H7COOCH2C3H72\text{C}_3\text{H}_7\text{CHO}\rightarrow \text{C}_3\text{H}_7\text{COOCH}_2\text{C}_3\text{H}_7

Isobutyl isobutyrate exhibits moderate biological activity. Studies indicate that it undergoes rapid metabolism in biological systems. In male rats, intravenous administration showed that it was metabolized to both isobutanol and isobutyric acid, with significant levels detected shortly after administration . The compound's acute toxicity suggests that it should be handled with care, particularly due to its effects when inhaled.

There are several methods for synthesizing isobutyl isobutyrate:

  • Fischer Esterification: This classical method involves the reaction of isobutyric acid with isobutanol in the presence of sulfuric acid as a catalyst .
  • Condensation Reaction: A more modern approach involves the condensation of isobutyraldehyde using aluminum alkoxide as a catalyst. This method allows for higher purity and lower raw material consumption compared to traditional esterification processes .
  • Catalytic Reaction: Another synthesis route includes passing vapors of isobutyl alcohol over various catalysts such as copper oxide combined with aluminum oxide or zinc oxide .

Isobutyl isobutyrate has diverse applications across various industries:

  • Solvent: It serves as an economical retarder solvent used in nitrocellulose lacquers, coatings for plastic substrates, and high-solids coatings due to its slow evaporation rate and good flow characteristics .
  • Flavoring Agent: The compound finds use as a food flavoring agent due to its fruity aroma.
  • Insect Repellent: It has applications in pest control products.
  • Chemical Intermediate: Isobutyl isobutyrate acts as an intermediate in the synthesis of other chemical compounds.

Studies have shown that the interaction of isobutyl isobutyrate with hydroxyl radicals leads to its photochemical removal from the atmosphere, indicating its reactivity under environmental conditions . Its biodegradability under aerobic conditions suggests that it does not persist in the environment and has limited bioaccumulation potential.

Several compounds share structural similarities with isobutyl isobutyrate, including:

  • Isopropyl Acetate (CAS# 108-21-4): Used as a solvent; less toxic than isobutyl isobutyrate.
  • Isobutyl Acetate (CAS# 110-19-0): Commonly used in paints and coatings; has similar solvent properties but different odor profile.
  • Butyl Acetate (CAS# 123-86-4): A widely used solvent with a higher boiling point than isobutyl isobutyrate.
CompoundChemical FormulaBoiling Point (°C)Toxicity LevelPrimary Use
Isobutyl IsobutyrateC₈H₁₆O₂148.6ModerateSolvent, Flavoring Agent
Isopropyl AcetateC₃H₈O₂82.6LowSolvent
Isobutyl AcetateC₄H₈O₂126.1ModeratePaints, Coatings
Butyl AcetateC₄H₈O₂126.2ModerateSolvent

Isobutyl isobutyrate's unique properties include its specific fruity aroma and suitability for moisture-sensitive coatings, distinguishing it from other similar compounds that may have different sensory characteristics or reactivity profiles.

The phase-transition parameters of isobutyl isobutyrate demonstrate characteristic behavior of branched ester compounds. The melting point of isobutyl isobutyrate has been consistently reported as -81.0°C across multiple sources [1] [2] [3], indicating the compound exists as a liquid under standard ambient conditions. This relatively low melting point is attributed to the branched molecular structure which reduces intermolecular packing efficiency compared to linear analogs.

The normal boiling point ranges from 145°C to 152°C, with most reliable sources converging on approximately 148°C at standard atmospheric pressure [1] [2] [3] [4]. The variation in reported values likely reflects differences in measurement conditions and purity of samples used in different studies. The boiling point of 148°C positions isobutyl isobutyrate as a moderate-boiling solvent, making it suitable for applications requiring controlled evaporation rates.

Table 1: Phase-Transition Parameters of Isobutyl Isobutyrate

ParameterValueTemperature/PressureReference
Melting Point-81.0°CStandard pressure [1] [2] [3]
Boiling Point148.0°C1 atm [1] [2] [3]
Vapor Pressure3.0 mmHg20°C [1]
Vapor Pressure1.0 mmHg39.9°C [3]
Critical Temperature602.0 K- [5]
Critical Pressure2460 kPa- [5]

The vapor pressure characteristics reveal temperature-dependent behavior typical of organic esters. At 20°C, the vapor pressure is reported as 3.0 mmHg [1], while other sources report varying values depending on measurement conditions. This relatively low vapor pressure contributes to the compound's utility as a retarder solvent, providing controlled evaporation rates in coating applications [4] [6].

Solubility Profiles: Aqueous and Organic Solvent Systems

The solubility behavior of isobutyl isobutyrate reflects its organic ester nature and branched structure. In aqueous systems, the compound exhibits limited solubility, with reported values of 0.402 g/L at 20°C and pH 6 [6]. This low water solubility is consistent with the compound's high octanol-water partition coefficient, which ranges from 2.68 to 3.17 [1] [6] [7], indicating strong lipophilic character.

Table 2: Solubility Profile of Isobutyl Isobutyrate

Solvent SystemSolubilityConditionsReference
Water0.402 g/L20°C, pH 6 [6]
Water1 g/L20°C [3]
EthanolMiscibleRoom temperature [3] [8] [9]
Diethyl etherMiscibleRoom temperature [3] [8] [9]
Organic solventsGenerally miscibleRoom temperature [10] [11]

The compound demonstrates excellent miscibility with organic solvents, including ethanol, diethyl ether, and most other organic media [3] [8] [9]. This broad organic solvent compatibility makes isobutyl isobutyrate valuable as a co-solvent and extraction medium in various industrial processes. The miscibility with alcohols and ethers is particularly important for its application in lacquer formulations and coating systems [11] [12].

The limited aqueous solubility combined with high organic solvent miscibility creates favorable conditions for liquid-liquid extraction processes and makes the compound suitable for moisture-sensitive applications such as two-component polyurethane systems [11].

Thermodynamic Stability: Enthalpy of Formation and Combustion

The thermodynamic stability of isobutyl isobutyrate has been extensively characterized through calorimetric measurements. The standard enthalpy of formation for the gaseous state is -542.90 ± 1.70 kJ/mol, while the liquid phase value is -587.40 ± 1.60 kJ/mol [5]. The difference between these values corresponds to the enthalpy of vaporization, indicating the energy required for phase transition.

Table 3: Thermodynamic Properties of Isobutyl Isobutyrate

PropertyValuePhaseReference
ΔfH°-542.90 ± 1.70 kJ/molGas [5]
ΔfH°-587.40 ± 1.60 kJ/molLiquid [5]
ΔcH°-4847.40 ± 1.60 kJ/molLiquid [5]
ΔvapH°44.50 ± 0.10 kJ/mol- [5]
ΔfusH°12.22 kJ/mol- [5]

The enthalpy of combustion for liquid isobutyl isobutyrate is -4847.40 ± 1.60 kJ/mol [5], representing the complete oxidation to carbon dioxide and water. This high negative value indicates substantial energy release upon combustion, consistent with the compound's classification as a flammable liquid. The precise measurement uncertainty of ±1.60 kJ/mol demonstrates the reliability of modern calorimetric techniques.

The enthalpy of vaporization (44.50 ± 0.10 kJ/mol) [13] [5] provides insight into intermolecular forces within the liquid phase. This moderate value suggests weak to moderate intermolecular interactions, primarily through van der Waals forces and dipole-dipole interactions characteristic of ester compounds.

The calculated Gibbs free energy of formation (-222.32 kJ/mol) [5] indicates thermodynamic stability under standard conditions, suggesting that isobutyl isobutyrate formation from constituent elements is thermodynamically favorable.

Surface and Colloidal Properties: Density, Viscosity, and Interfacial Tension

The surface and colloidal properties of isobutyl isobutyrate are critical for its performance in coating and solvent applications. The density at 25°C ranges from 0.852 to 0.855 g/mL [1] [3] [6], making it less dense than water but typical for organic esters. The slight variation in reported values reflects temperature effects and measurement precision differences.

Table 4: Surface and Colloidal Properties of Isobutyl Isobutyrate

PropertyValueTemperatureReference
Density0.852-0.855 g/mL25°C [1] [3] [6]
Dynamic Viscosity0.85-0.90 mPa·s25°C [1] [6]
Kinematic Viscosity1.030 mm²/s25°C [1]
Surface Tension66.8 mN/m20°C [6]
Refractive Index1.39820°C [3] [14] [9]

The dynamic viscosity at 25°C is approximately 0.85-0.90 mPa·s [1] [6], indicating low resistance to flow. This low viscosity contributes to the compound's effectiveness as a solvent and its ability to provide good flow and leveling characteristics in coating applications. The kinematic viscosity of 1.030 mm²/s at 25°C [1] further confirms the fluid nature of the compound.

Surface tension measurements reveal a value of 66.8 mN/m at 20°C [6], which is relatively high for an organic solvent but lower than water. This intermediate surface tension value contributes to the compound's wetting properties and makes it valuable for improving substrate wetting in high-surface-tension coating formulations [12] [15].

The refractive index of 1.398 at 20°C [3] [14] [9] is consistent with organic ester compounds and provides a means for quality control and purity assessment. The relative vapor density of approximately 5.0 (air = 1) [1] [15] indicates that isobutyl isobutyrate vapor is significantly denser than air, which has implications for ventilation and safety considerations in industrial applications.

Physical Description

Isobutyl isobutyrate appears as a colorless liquid with a pleasant fruity odor. Moderately toxic by inhalation. Insoluble in water and floats on water, but soluble in alcohol and ethers. It is used as a flavoring and in the manufacture of insecticides.
Liquid
colourless to pale yellow liquid/pineapple odour
A colorless liquid with a pleasant fruity odor.

Color/Form

COLORLESS LIQUID

XLogP3

2.5

Boiling Point

299.7 °F at 760 mm Hg (USCG, 1999)
148.6 °C
299.7°F

Flash Point

99 °F (USCG, 1999)
101 °F (38 °C) (CLOSED CUP)
99°F

Vapor Density

4.97 (AIR= 1)

Density

0.853 to 0.857 at 68 °F (USCG, 1999)
0.8750 @ 0 °C/4 °C
0.850-0.857
0.853-0.857

Odor

FRUITY ODOR
ODOR AND TASTE REMINISCENT OF PINEAPPLE

Melting Point

-113.3 °F (USCG, 1999)
-80.7 °C
Mp -81 °
-80.66 °C
-81°C
-113.3°F

UNII

Y495J99R5D

GHS Hazard Statements

Aggregated GHS information provided by 1908 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 1908 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 1903 of 1908 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H412 (10.3%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

4.33 mmHg
4.33 mm Hg at 25 °C.

Pictograms

Flammable

Flammable

Other CAS

97-85-8

Wikipedia

Isobutyl isobutyrate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]
Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

BY CATALYTIC REACTION PASSING VAPORS OF ISOBUTYL ALC OVER CUO + AL2O3, ZNO + AL2O3, OR CUO + ZNO + AL2O3 AT 350-400 °C UNDER PRESSURE.

General Manufacturing Information

All other basic organic chemical manufacturing
Propanoic acid, 2-methyl-, 2-methylpropyl ester: ACTIVE
ASSAY: 98% MIN.

Dates

Last modified: 08-16-2023

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